
6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one is a complex organic compound that features multiple functional groups, including hydroxyl, sulfinyl, and ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one likely involves multiple steps, including the introduction of the hydroxyl, sulfinyl, and ketone groups. A possible synthetic route could involve:
- Starting with a suitable hexane derivative.
- Introducing the hydroxyl groups through oxidation reactions.
- Adding the sulfinyl group via sulfoxidation.
- Forming the ketone group through oxidation of a secondary alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include using catalysts to increase reaction efficiency and yield, as well as employing continuous flow reactors to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The sulfinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Sulfides or sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential biological activity. The presence of hydroxyl and sulfinyl groups suggests it may have antioxidant properties or could interact with biological targets.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for specialty chemicals. Its unique structure may impart desirable properties to the final products.
Mecanismo De Acción
The mechanism by which 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one exerts its effects would depend on its specific applications. For example, if it has antioxidant properties, it may act by donating electrons to neutralize free radicals. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfonyl)hexan-2-one
- 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-ol
Uniqueness
The uniqueness of 6-Hydroxy-5-(hydroxymethyl)-3-(4-methylbenzene-1-sulfinyl)hexan-2-one lies in its specific combination of functional groups
Propiedades
Número CAS |
113002-28-1 |
|---|---|
Fórmula molecular |
C14H20O4S |
Peso molecular |
284.37 g/mol |
Nombre IUPAC |
6-hydroxy-5-(hydroxymethyl)-3-(4-methylphenyl)sulfinylhexan-2-one |
InChI |
InChI=1S/C14H20O4S/c1-10-3-5-13(6-4-10)19(18)14(11(2)17)7-12(8-15)9-16/h3-6,12,14-16H,7-9H2,1-2H3 |
Clave InChI |
NSRWPXCAMZQBDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)C(CC(CO)CO)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid](/img/structure/B14299609.png)



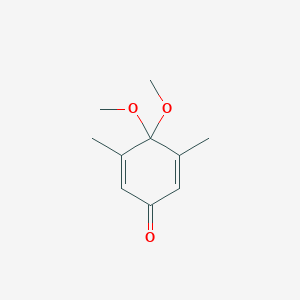


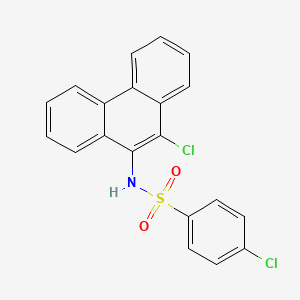
![Methyl difluoro[(heptadecafluorooctyl)oxy]acetate](/img/structure/B14299644.png)
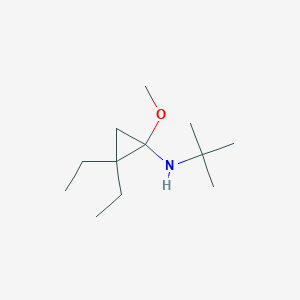
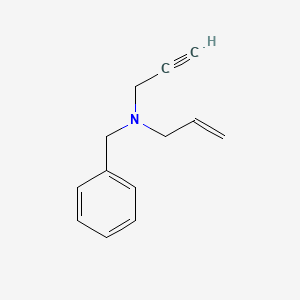
![1,1'-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene)](/img/structure/B14299683.png)
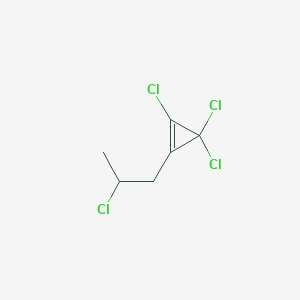
![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)
